Levocloperastine

Description

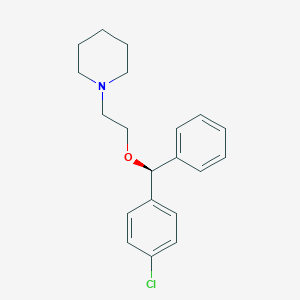

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132301-89-4 | |

| Record name | Levocloperastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocloperastine's Central Mechanism of Action on the Bulbar Cough Center: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine is a non-opioid antitussive agent with a dual mechanism of action, exerting its effects both peripherally on the tracheobronchial tree and centrally on the bulbar cough center.[1][2][3] This technical guide provides an in-depth exploration of the central mechanism of action of levocloperastine, focusing on its effects within the medulla oblongata to suppress the cough reflex. Evidence points towards a multimodal central action involving high-affinity binding to sigma-1 (σ1) receptors and potent inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within key nuclei of the bulbar cough center, such as the nucleus tractus solitarius (NTS).[4] This guide synthesizes preclinical data, details experimental methodologies, and presents signaling pathways to elucidate the neuropharmacological basis of levocloperastine's antitussive efficacy.

Introduction

Cough is a critical protective reflex, yet chronic or excessive coughing can be debilitating. Centrally acting antitussives aim to suppress this reflex at the level of the brainstem. Levocloperastine, the levorotatory isomer of cloperastine, has demonstrated significant antitussive effects comparable to codeine but with a favorable safety profile, notably lacking the sedative and addictive properties of opioid-based medications.[1][5][6] Its high selectivity for the bulbar cough center is a key attribute.[5] This document delves into the specific molecular and neuronal interactions that underpin this central activity.

Molecular Targets of Levocloperastine in the Bulbar Cough Center

The central antitussive effect of levocloperastine is not attributed to interaction with opioid receptors. Instead, compelling evidence suggests the involvement of at least two other key molecular targets within the central nervous system: the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Sigma-1 (σ1) Receptor Agonism

Cloperastine, the racemic mixture containing levocloperastine, is a high-affinity ligand for the σ1 receptor, with a reported inhibitory constant (Ki) of 20 nM. It is likely that cloperastine acts as an agonist at this receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is highly expressed in the nucleus tractus solitarius (NTS), a critical relay center for cough afferents in the medulla.[4] Agonism at the σ1 receptor is known to modulate various downstream signaling pathways, including those involved in neuronal excitability and neuroprotection. It is hypothesized that levocloperastine's interaction with σ1 receptors in the NTS modulates the incoming signals from peripheral cough receptors, thereby dampening the cough reflex.

Inhibition of GIRK Channels

Cloperastine has been identified as a potent blocker of GIRK channels, with an IC50 of 1 µM for inhibiting GIRK currents expressed in HEK cells.[7] GIRK channels are widely expressed in the central nervous system, including the brainstem, and play a crucial role in regulating neuronal excitability.[8][9] When activated by G-protein coupled receptors (GPCRs), GIRK channels allow potassium ions to flow out of the neuron, leading to hyperpolarization and a decrease in neuronal firing. By blocking these channels, levocloperastine would prevent this hyperpolarization, leading to an increase in the excitability of certain inhibitory interneurons within the cough network. This could, in turn, enhance the inhibition of the efferent cough pathway. A study on a Rett Syndrome mouse model showed that cloperastine's blockade of presynaptic GIRK channels enhances GABA release, suggesting a potential mechanism for its inhibitory effects on neuronal networks.[7]

Quantitative Data on Levocloperastine's Antitussive Efficacy

The antitussive effects of levocloperastine have been quantified in preclinical models, primarily in guinea pigs subjected to chemically induced cough. The following tables summarize the available quantitative data.

| Compound | Receptor/Channel | Affinity/Potency | Reference |

| Cloperastine | Sigma-1 (σ1) Receptor | Ki = 20 nM | Wikipedia |

| Cloperastine | GIRK Channels | IC50 = 1 µM | [7] |

| Compound | Cough Model | Animal Model | ED50 | Reference |

| Levocloperastine | Citric Acid-Induced | Guinea Pig | 2.6 mg/kg | [1][5] |

| Codeine | Citric Acid-Induced | Guinea Pig | 3.6 mg/kg | [1][5] |

| Levocloperastine | Ammonia Vapor-Induced | Guinea Pig | 2.9 mg/kg | [1][5] |

| Codeine | Ammonia Vapor-Induced | Guinea Pig | 3.1 mg/kg | [1][5] |

| Compound | Dose (mg/kg) | Cough Inhibition (%) vs. Control | Cough Model | Animal Model | Reference |

| Cloperastine | 12 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |

| Cloperastine | 24 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |

| Codeine | 12 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |

| Codeine | 24 | ~70% | Citric Acid-Induced | Guinea Pig | [10] |

Experimental Protocols

The most common preclinical model to evaluate the efficacy of antitussive agents is the induction of cough in guinea pigs using chemical irritants.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of a compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Animals: Male guinea pigs (300-450 g) are typically used.

Apparatus:

-

A whole-body plethysmograph chamber to house the unrestrained animal.

-

An ultrasonic nebulizer to generate the citric acid aerosol.

-

A microphone and a pressure transducer to record cough sounds and pressure changes within the chamber.

-

Data acquisition and analysis software.

Procedure:

-

Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber before the experiment.

-

Compound Administration: Levocloperastine or the vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before the citric acid challenge (e.g., 30 minutes prior).

-

Cough Induction: The animals are placed in the chamber and exposed to an aerosol of citric acid (typically 0.4 M) for a set duration (e.g., 7-14 minutes).[10]

-

Data Recording: Coughs are recorded throughout the exposure period and for a subsequent observation period. Coughs are identified by their characteristic sound and the associated sharp pressure change in the plethysmograph.

-

Data Analysis: The total number of coughs is counted for each animal. The percentage of cough inhibition by the test compound is calculated relative to the vehicle-treated control group. The dose-response relationship can be determined, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for levocloperastine's central action and a typical experimental workflow for evaluating its antitussive efficacy.

Conclusion

The central mechanism of action of levocloperastine on the bulbar cough center is multifaceted and distinct from traditional opioid antitussives. The available evidence strongly suggests that its efficacy is mediated through the modulation of sigma-1 receptors and GIRK channels within the nucleus tractus solitarius and other associated brainstem nuclei. This dual molecular action provides a plausible explanation for its potent antitussive effects coupled with a favorable safety profile, particularly the absence of sedation. Further research, including in vitro electrophysiological studies on NTS neurons and in vivo microinjection studies, will be invaluable in further delineating the precise neuronal circuits and downstream signaling cascades involved. A thorough understanding of this mechanism will aid in the development of novel, highly selective, and safe antitussive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aesculapius.it [aesculapius.it]

- 4. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 9. G-protein-gated inward rectifier K+ channel proteins (GIRK1) are present in the soma and dendrites as well as in nerve terminals of specific neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Antitussive Action of Levocloperastine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a distinctive dual mechanism of action that targets both central and peripheral pathways of the cough reflex.[1][2][3][4][5][6] This dual activity contributes to its clinical efficacy and favorable safety profile, particularly the reduced incidence of central nervous system side effects like sedation, which are common with other antitussive medications.[1][7][8] This technical guide provides an in-depth analysis of the pharmacodynamics of Levocloperastine, presenting key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the involved signaling pathways.

Introduction: The Cough Reflex and Therapeutic Intervention

The cough reflex is a critical protective mechanism for clearing the airways.[1] It is initiated by the stimulation of sensory receptors in the larynx and tracheobronchial tree, which can be triggered by both mechanical and chemical stimuli.[5] Afferent nerve impulses travel to the cough center in the medulla oblongata, which then coordinates the complex muscular actions of coughing.[9][10] Antitussive agents can suppress this reflex by acting at different points in this pathway. Levocloperastine is notable for its engagement with both the central processing center and the peripheral sensory apparatus.[1][2][4][5][6][11]

Central Mechanism of Action: Selective Inhibition of the Bulbar Cough Center

Levocloperastine exerts a direct inhibitory effect on the bulbar cough center in the brainstem.[1][6][8] This central action is highly selective, which is a key differentiator from many other centrally acting antitussives.[1][8] This selectivity is attributed to its specific stereoisomeric properties and results in a lower incidence of central adverse effects such as sedation and drowsiness, which are more prominent with agents like codeine and the racemic form, DL-cloperastine.[1][7][8][12]

Signaling Pathway for Central Inhibition

The precise molecular targets of Levocloperastine within the medullary cough center are not fully elucidated in the available literature. However, the proposed pathway involves the modulation of neuronal activity within the nucleus of the tractus solitarius (NTS) and other associated brainstem regions responsible for cough pattern generation.

Peripheral Mechanism of Action: A Multi-faceted Approach

Levocloperastine's peripheral effects are multifaceted and contribute significantly to its overall antitussive efficacy.[8] These actions are primarily attributed to its antihistaminic, antiserotonergic, and muscle-relaxant properties.[1][6][8]

Antihistaminic and Antiserotonergic Effects

By acting as an antagonist at histamine (H1) and serotonin receptors on sensory nerves and smooth muscle in the airways, Levocloperastine can reduce bronchospasm and the activation of cough receptors by these inflammatory mediators.[5][6][8]

Modulation of Sensory C-Fibers

Evidence suggests that Levocloperastine may modulate the activity of vagal C-fibers in the respiratory tract.[13][14] These fibers are important chemosensors involved in the cough reflex, and their inhibition can reduce the response to tussive stimuli.[14]

Papaverine-like Spasmolytic Activity

Levocloperastine exhibits a papaverine-like muscle-relaxant effect on bronchial smooth muscle, which can help to alleviate bronchospasm that may contribute to coughing.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Levocloperastine.

Table 1: Preclinical Efficacy in Guinea Pig Cough Models

| Tussive Agent | Drug | ED50 (mg/kg) | Reference |

| Citric Acid | Levocloperastine | 2.6 | [4][6][8] |

| Codeine | 3.6 | [4][6][8] | |

| Ammonia Vapor | Levocloperastine | 2.9 | [4][6][8] |

| Codeine | 3.1 | [4][6][8] |

Table 2: Clinical Efficacy and Onset of Action in Comparative Trials

| Comparator | Key Findings | Reference |

| Levodropropizine | Trend towards more rapid improvement with Levocloperastine. At day 1, 95% of the Levocloperastine group showed improvement vs. 78% in the levodropropizine group. | [1] |

| Codeine | Levocloperastine was at least as effective as codeine. In two studies with 180 patients, Levocloperastine reduced cough intensity and frequency by the second day in 90% and 87% of patients, respectively. | [1][12] |

| DL-cloperastine | Levocloperastine produced a more rapid effect, with beneficial effects occurring on average 3 days earlier. Significant reductions in cough intensity and frequency were observed after 1 day of Levocloperastine treatment. | [12] |

Table 3: Pharmacokinetic Parameters of Levocloperastine and Related Compounds

| Parameter | Levocloperastine | Dextrocloperastine | DL-Cloperastine | Reference |

| Cmax (µg/L) | 55.2 | 68.0 | 57.2 | [15] |

| tmax (min) | 90 | 90 | 90 | [15] |

| Half-life (min) | 106 | 99 | 112 | [4] |

Experimental Protocols

Preclinical Cough Models (Guinea Pig)

A standardized method for evaluating antitussive agents involves inducing cough in unanesthetized guinea pigs and quantifying the number of coughs.

-

Subjects: Male Dunkin-Hartley guinea pigs.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Cough Induction:

-

Citric Acid: Animals are placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for a defined period (e.g., 10 minutes).

-

Ammonia Vapor: Similar to the citric acid protocol, animals are exposed to a controlled concentration of ammonia vapor.

-

-

Drug Administration: Levocloperastine, codeine, or vehicle is administered orally or intraperitoneally at various doses at a set time (e.g., 60 minutes) before cough induction.

-

Data Acquisition: The number of coughs is recorded by a trained observer and/or through analysis of the pressure changes within the plethysmograph.

-

Analysis: The 50% effective dose (ED50), the dose at which cough is inhibited by 50%, is calculated.

In Vitro Spasmolytic Activity (Isolated Tracheal Rings)

This assay assesses the muscle-relaxant properties of a compound.

-

Tissue Preparation: Tracheas are excised from guinea pigs, and tracheal rings are prepared and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: A contractile agent, such as histamine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

-

Drug Application: Levocloperastine is added to the bath in a cumulative manner to generate a concentration-response curve.

-

Data Measurement: The isometric tension of the tracheal rings is continuously recorded.

-

Analysis: The ability of Levocloperastine to relax the pre-contracted tracheal rings is quantified, often by calculating the IC50 (the concentration causing 50% inhibition of the contraction).

Clinical Trial Protocol for Cough Assessment

Clinical trials evaluating antitussive efficacy typically involve patient-reported outcomes and objective measures.

-

Study Design: Randomized, controlled trials comparing Levocloperastine to placebo or an active comparator (e.g., codeine, levodropropizine).[7][12]

-

Patient Population: Adults and children with acute or chronic nonproductive cough associated with various respiratory conditions.[7][12]

-

Assessment of Efficacy:

-

Cough Intensity and Frequency: Patients rate the severity and number of coughing episodes using a validated scale (e.g., a 5-point scale from 0=absent to 4=severe) at baseline and at specified time points throughout the study.[15]

-

Nocturnal Awakenings: The number of times sleep is disturbed by coughing is recorded.[2][3][4][7][12]

-

Irritability (in children): Assessed as a secondary outcome related to improved sleep.[2][3][4][7][12]

-

-

Data Analysis: Changes in cough scores from baseline are compared between treatment groups. The rapidity of onset of action is also a key endpoint.

Conclusion

Levocloperastine's dual mechanism of action, combining a selective central inhibitory effect on the bulbar cough center with peripheral antihistaminic, antiserotonergic, and spasmolytic activities, provides a comprehensive approach to cough suppression.[1][2][3][4][5][6] Preclinical and clinical data demonstrate its efficacy, which is comparable or superior to that of standard antitussive agents, with the significant advantage of a more rapid onset of action and an improved tolerability profile, particularly concerning central nervous system side effects.[2][3][4][7][12] This makes Levocloperastine a valuable therapeutic option for the management of nonproductive cough in a wide range of patients.

References

- 1. aesculapius.it [aesculapius.it]

- 2. ovid.com [ovid.com]

- 3. medscape.com [medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Use of Levocloperastine as an Antitussive Agent - Page 2 [medscape.com]

- 9. rxhive.zynapte.com [rxhive.zynapte.com]

- 10. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. aesculapius.it [aesculapius.it]

- 13. droracle.ai [droracle.ai]

- 14. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medscape.com [medscape.com]

Preclinical Pharmacodynamics of Levocloperastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid, centrally and peripherally acting antitussive agent. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of levocloperastine in various animal models. The primary focus is on its well-established antitussive efficacy, with additional sections exploring its antihistaminic, central nervous system (CNS) effects, and emerging evidence of its anti-inflammatory properties. While direct preclinical evidence for neuroprotective effects is limited, the role of its interaction with the sigma-1 receptor suggests a potential avenue for future investigation. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of its mechanism of action.

Antitussive Effects

Levocloperastine exerts its antitussive effects through a dual mechanism of action: a central effect on the bulbar cough center and peripheral actions.[1][2][3] Preclinical studies in guinea pigs have demonstrated that levocloperastine's antitussive potency is comparable to that of codeine.[4]

Quantitative Data

| Animal Model | Tussive Agent | Levocloperastine ED₅₀ | Codeine ED₅₀ | Reference |

| Guinea Pig | Citric Acid (0.4 M aerosol) | 2.6 mg/kg | 3.6 mg/kg | [5] |

| Guinea Pig | Ammonia Vapor | 2.9 mg/kg | 3.1 mg/kg | [5] |

Experimental Protocols

1.2.1. Citric Acid-Induced Cough in Guinea Pigs

This model assesses the efficacy of antitussive agents against chemically-induced cough.

-

Animals: Male Hartley guinea pigs.

-

Apparatus: A transparent chamber connected to an ultrasonic nebulizer. Cough sounds are recorded and analyzed.

-

Procedure:

-

Animals are pre-treated with levocloperastine or a control substance orally.

-

After a set period (e.g., 30 minutes), each guinea pig is individually placed in the chamber.

-

The chamber is filled with a continuous aerosol of 0.4 M citric acid for a duration of 7-14 minutes.[1]

-

The number of coughs is counted by blinded observers and validated by spectrogram analysis.[1]

-

-

Endpoint: The primary endpoint is the frequency of coughing. The latency to the first cough can also be measured.[5]

Antihistaminic and Spasmolytic Effects

Levocloperastine exhibits antihistaminic properties by acting as a histamine H1 receptor antagonist.[4] This contributes to its spasmolytic activity, which has been demonstrated both in vitro and in vivo.

Experimental Protocols

2.1.1. Histamine-Induced Bronchospasm in Guinea Pigs

This in vivo model evaluates the ability of a compound to protect against histamine-induced airway constriction.

-

Animals: Male guinea pigs.

-

Apparatus: A chamber for aerosol exposure.

-

Procedure:

-

Endpoint: An increase in the time to onset of dyspnea compared to the control group indicates a protective effect.

Central Nervous System (CNS) Effects

Levocloperastine's central antitussive action is selective for the cough center, with fewer sedative effects compared to its racemic counterpart, DL-cloperastine.[4]

Experimental Protocols

3.1.1. Open Field Test in Mice

This test is used to assess general locomotor activity and anxiety-like behavior. A reduction in movement can be indicative of sedative effects.

-

Animals: Mice.

-

Apparatus: A square or circular arena with walls, often equipped with automated tracking software. The arena is typically divided into a central and a peripheral zone.[7][8]

-

Procedure:

-

Animals are pre-treated with levocloperastine or a control substance.

-

Each mouse is placed individually in the center of the open field.

-

The animal's behavior is recorded for a set duration (e.g., 5-10 minutes).

-

-

Endpoints:

-

Total distance traveled.

-

Time spent in the central versus peripheral zones.

-

Frequency of entries into the central zone.

-

Rearing frequency.

-

Anti-inflammatory Effects

Recent preclinical evidence suggests that cloperastine, the racemic form of levocloperastine, possesses anti-inflammatory properties. These effects are mediated, at least in part, through the Akt/GSK3/Nrf2 signaling pathway.[1]

Quantitative Data

| Animal Model | Inflammatory Stimulus | Treatment | Effect | Reference |

| Mouse Sepsis Model | Lipopolysaccharide (LPS) | Cloperastine (0.5 mg/kg, i.p.) | Reduced IL-6 levels in the lung; Improved hypothermia; Increased survival rate. | [1][9] |

Experimental Protocols

4.2.1. Lipopolysaccharide (LPS)-Induced Sepsis in Mice

This model is used to study systemic inflammation.

-

Animals: Male mice.

-

Procedure:

-

Mice are administered cloperastine or a control substance intraperitoneally (i.p.).

-

After a set time (e.g., 4 hours), sepsis is induced by i.p. injection of LPS.

-

Physiological parameters (e.g., rectal temperature) and survival are monitored over time.

-

At a specific time point (e.g., 24 hours), tissues and blood can be collected for analysis of inflammatory markers.[9]

-

-

Endpoints:

-

Survival rate.

-

Rectal temperature.

-

Levels of pro-inflammatory cytokines (e.g., IL-6) in tissues and serum.[1]

-

Signaling Pathway

Potential for Neuroprotection

While direct preclinical studies demonstrating a neuroprotective effect of levocloperastine in models of acute neuronal injury such as stroke are lacking, its mechanism of action provides a rationale for potential neuroprotective properties. Levocloperastine is known to be a sigma-1 receptor agonist.[10] Activation of the sigma-1 receptor is associated with neuroprotective effects in various models of neurodegeneration and injury.[6][11] One study indicated that cloperastine can ameliorate learning and memory impairment in mice prenatally exposed to an endocrine disruptor, suggesting a potential role in cognitive protection.[12]

Signaling Pathways of Interest

5.1.1. Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[2] Upon activation by an agonist like levocloperastine, it can translocate and interact with a variety of ion channels and signaling proteins to modulate cellular stress responses and promote cell survival.[2]

5.1.2. Histamine H1 Receptor Antagonism and Intracellular Signaling

As a histamine H1 receptor antagonist, levocloperastine blocks the downstream signaling cascade initiated by histamine binding. This includes the inhibition of Gq/11 protein activation, subsequent phospholipase C (PLC) activation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately prevents the increase in intracellular calcium and activation of protein kinase C (PKC).[7][13]

Conclusion and Future Directions

The preclinical pharmacodynamics of levocloperastine are well-characterized in the context of its antitussive effects, with robust data from animal models supporting its clinical use. Its dual central and peripheral mechanisms, combined with a favorable safety profile regarding sedation, make it a valuable therapeutic agent. The emerging evidence of its anti-inflammatory properties, mediated through the Akt/GSK3/Nrf2 pathway, opens new avenues for its potential application in inflammatory conditions.

A significant gap in the current preclinical data is the lack of direct studies on the neuroprotective effects of levocloperastine in models of acute neuronal injury. Given its activity as a sigma-1 receptor agonist, a pathway known to be involved in neuroprotection, future research in this area is warranted. Investigating the efficacy of levocloperastine in animal models of ischemic stroke or other neurodegenerative diseases could further elucidate its therapeutic potential.

References

- 1. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antihistamine and Antiserotonergic Properties of Levocloperastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a multifaceted pharmacological profile. Beyond its primary centrally mediated antitussive effects, Levocloperastine exhibits significant peripheral activity, including antihistamine and antiserotonergic properties. This technical guide provides a comprehensive overview of these properties, presenting available quantitative data, detailed experimental methodologies for their assessment, and visual representations of relevant pathways and workflows. This document is intended to serve as a resource for researchers and professionals engaged in the study and development of antitussive and related therapeutic agents.

Introduction

Levocloperastine is recognized for its dual mechanism of action, targeting both the central cough center and peripheral receptors in the tracheobronchial tree.[1] Its antihistaminic and antiserotonergic actions are believed to contribute to its overall therapeutic efficacy in managing cough and related symptoms.[2] Understanding the specifics of these peripheral activities is crucial for a complete characterization of the drug's mechanism of action and for the development of new therapeutic applications.

Antihistamine Properties of Levocloperastine

Levocloperastine demonstrates notable activity as a histamine H1 receptor antagonist. This property is clinically relevant as histamine is a key mediator in allergic reactions and inflammatory responses, which can often be underlying causes of cough.

Receptor Binding Affinity

Table 1: Histamine H1 Receptor Binding Affinity of Cloperastine

| Compound | Receptor | Ki (nM) |

| Cloperastine | Human Histamine H1 | 3.8[3] |

Note: Data for the specific levorotatory isomer (Levocloperastine) is not specified in the cited source.

Functional Antagonism: Histamine-Induced Guinea Pig Ileum Contraction

The antihistaminic activity of Levocloperastine has been demonstrated through functional assays, such as the inhibition of histamine-induced contractions in isolated guinea pig ileum.[2] This ex vivo model is a classic pharmacological preparation to assess the potency of H1 receptor antagonists.

While a specific IC50 value for Levocloperastine in this assay is not available in the reviewed literature, the general methodology is well-established.

This protocol outlines the standard procedure for evaluating the antihistaminic effect of a test compound on isolated guinea pig ileum.

Materials:

-

Guinea pig

-

Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)

-

Histamine dihydrochloride (agonist)

-

Levocloperastine or other test antagonist

-

Isolated organ bath system with a transducer and recording device

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

A male guinea pig (250-350g) is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the terminal ileum is isolated and placed in a petri dish containing fresh, carbogen-aerated Tyrode's solution.

-

The lumen of the ileum is gently flushed with Tyrode's solution to remove its contents.

-

Segments of 2-3 cm in length are cut and mounted in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic force transducer. A resting tension of 0.5-1.0 g is applied.

-

The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.

-

A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

-

To assess the antagonistic effect of Levocloperastine, the tissue is incubated with a specific concentration of Levocloperastine for a predetermined period (e.g., 20-30 minutes) before constructing a new histamine concentration-response curve in the presence of the antagonist.

-

The magnitude of the rightward shift of the concentration-response curve is used to determine the potency of the antagonist, often expressed as a pA2 value.

Diagram 1: Experimental Workflow for Guinea Pig Ileum Contraction Assay

Caption: Workflow of the histamine-induced guinea pig ileum contraction assay.

Antiserotonergic Properties of Levocloperastine

In addition to its antihistaminic effects, Levocloperastine has been shown to possess serotonin-antagonist activity in vitro.[2] This is of interest as serotonin (5-hydroxytryptamine, 5-HT) can influence inflammatory processes and smooth muscle contraction in the airways.

Receptor Binding Affinity

Specific quantitative data for the binding affinity of Levocloperastine to serotonin receptors, such as the 5-HT2A receptor, are not currently available in the published literature. Further radioligand binding studies are required to determine the Ki value of Levocloperastine for various serotonin receptor subtypes.

Functional Antagonism: Serotonin-Induced Rat Uterus Contraction

The antiserotonergic properties of a compound can be assessed using the serotonin-induced rat uterus contraction model. The rat uterus is sensitive to serotonin, and its contraction is mediated primarily through 5-HT2A receptors.

This protocol provides a detailed methodology for evaluating the antiserotonergic effect of a test compound on isolated rat uterus.

Materials:

-

Female rat (non-pregnant, in estrus or pre-treated with estrogen)

-

De Jalon's solution (composition in g/L: NaCl 9.0, KCl 0.42, CaCl2 0.06, NaHCO3 0.5, Glucose 0.5)

-

Serotonin creatinine sulfate (agonist)

-

Levocloperastine or other test antagonist

-

Isolated organ bath system with a transducer and recording device

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

A female rat (150-200g) is euthanized. To increase sensitivity to serotonin, the rat may be pre-treated with stilbestrol (0.1 mg/kg) 24 hours before the experiment.

-

The uterine horns are isolated and placed in a petri dish containing De Jalon's solution.

-

A segment of the uterine horn is cleaned of surrounding fatty tissue and mounted in an organ bath containing De Jalon's solution at 32°C, aerated with carbogen gas.

-

The tissue is connected to an isotonic transducer under a resting tension of approximately 0.5 g.

-

The preparation is allowed to equilibrate for at least 30-45 minutes, during which the bathing solution is changed every 10-15 minutes.

-

A cumulative concentration-response curve for serotonin is obtained by adding increasing concentrations of serotonin to the bath.

-

To determine the antagonistic activity of Levocloperastine, the tissue is pre-incubated with the compound for a specified duration before repeating the serotonin concentration-response curve.

-

The antagonistic potency is quantified by the shift in the concentration-response curve.

Diagram 2: Signaling Pathway of 5-HT2A Receptor-Mediated Uterine Contraction

Caption: Levocloperastine antagonizes the 5-HT2A receptor, blocking contraction.

Discussion and Future Directions

The available evidence indicates that Levocloperastine possesses both antihistaminic and antiserotonergic properties, which likely contribute to its clinical efficacy as an antitussive agent. The potent H1 receptor antagonism, inferred from data on cloperastine, suggests a role in mitigating cough associated with allergic and inflammatory conditions. The antiserotonergic activity, while less quantitatively defined, may also play a role in modulating airway smooth muscle tone and inflammation.

To further elucidate the pharmacological profile of Levocloperastine, the following research is recommended:

-

Receptor Binding Studies: Determination of the Ki values of Levocloperastine for a panel of histamine and serotonin receptor subtypes is essential for a precise understanding of its selectivity and potency.

-

Functional Assays: Quantitative determination of the IC50 or pA2 values of Levocloperastine in functional assays, such as the guinea pig ileum and rat uterus contraction models, will provide crucial information on its functional antagonism.

-

In Vivo Studies: Further in vivo studies in relevant animal models of cough and bronchoconstriction are needed to correlate the in vitro findings with the overall therapeutic effect.

Conclusion

Levocloperastine is an effective antitussive agent with a dual central and peripheral mechanism of action. Its peripheral antihistaminic and antiserotonergic properties are important components of its pharmacological profile. While current data provides a good qualitative understanding of these activities, further quantitative research is necessary to fully characterize the receptor-level interactions and functional antagonism of Levocloperastine. This will ultimately contribute to a more complete understanding of its therapeutic benefits and potential for new clinical applications.

References

The Pharmacokinetic Two-Compartment Model of Levocloperastine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine is a non-opioid antitussive agent effective in the symptomatic treatment of cough of various etiologies. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The pharmacokinetic behavior of levocloperastine is best described by a two-compartment model with a first-order absorption phase.[1][2][3][4][5] This model posits that after administration, the drug distributes between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), while simultaneously being eliminated from the central compartment. This guide provides a comprehensive technical overview of the two-compartment pharmacokinetic model of levocloperastine, presenting available quantitative data, outlining experimental methodologies, and visualizing key processes.

Core Pharmacokinetic Principles of Levocloperastine

Following oral administration, levocloperastine is absorbed from the intestine and undergoes first-pass metabolism.[6] The plasma concentration-time profile exhibits a tri-exponential decay, which is characteristic of a two-compartment model with an absorption phase. The drug is extensively distributed throughout the body, with concentrations in lung tissue being notably higher than in plasma. Levocloperastine is highly bound to plasma proteins (over 97%) and is primarily eliminated through metabolism, with metabolites being excreted mainly in the feces (approximately two-thirds) and to a lesser extent in the urine (approximately one-third).[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of levocloperastine, including a comparison with its dextrorotatory and racemic counterparts.

Table 1: Pharmacokinetic Parameters of Levocloperastine and its Isomers [2]

| Parameter | Unit | Levocloperastine | Dextrocloperastine | DL-Cloperastine |

| Cmax (Maximum Plasma Concentration) | µg/L | 55.2 | 68.0 | 57.2 |

| tmax (Time to Cmax) | min | 90 | 90 | 90 |

| Half-life | min | 106 | 99 | 112 |

| AUC (Area Under the Curve) | µg·min/L | 10,611 | 10,326 | 10,919 |

| MRT (Mean Residence Time) | min | 198 | 192 | 208 |

| Total Clearance | L/min | 0.94 | 0.97 | 0.92 |

| Volume of Distribution | L/kg | 145 | 138 | 148 |

| Volume of Distribution at Steady State | L/kg | 187 | 194 | 194 |

Table 2: Additional Pharmacokinetic Parameters of Levocloperastine in Humans

| Parameter | Unit | Value | Reference |

| Distribution Half-life (t½α) | h | 0.80 | [1] |

| Elimination Half-life (t½β) | h | 1.68 | [1] |

| Terminal Elimination Half-life | h | 6.58 | [1] |

| Volume of Distribution (Terminal Phase) | L/kg | 80 | [1] |

| Volume of Distribution (Steady State) | L/kg | 57 | [1] |

| Total Body Clearance | L/h | 7.5 | [1] |

| Protein Binding | % | >97 | [6] |

| Oral Bioavailability | % | >40 | [6] |

Note: The specific micro-constants (Kₐ, K₁₂, K₂₁, Kₑ) for the two-compartment model of Levocloperastine are not publicly available in the reviewed literature.

Experimental Protocols

While the original detailed experimental protocol for the definitive human pharmacokinetic study of levocloperastine that established the two-compartment model is not available in the public domain, a typical study design for such an investigation would involve the following steps.

Human Pharmacokinetic Study (Generalized Protocol)

A single-dose, randomized, open-label, crossover study in healthy volunteers is a common design for pharmacokinetic characterization.

1. Subject Recruitment:

-

A cohort of healthy adult volunteers (e.g., 12 subjects) would be recruited.

-

Inclusion criteria would typically include age within a specific range (e.g., 18-55 years), a body mass index (BMI) within the normal range, and no clinically significant abnormalities upon physical examination and laboratory tests.

-

Exclusion criteria would include a history of significant medical conditions, drug or alcohol abuse, and use of any concomitant medications.

2. Study Design:

-

A crossover design would be employed where each subject receives a single oral dose of levocloperastine (e.g., levocloperastine fendizoate oral suspension) and, after a washout period of at least seven times the terminal elimination half-life, may receive a comparator formulation or a different dose.

3. Dosing and Blood Sampling:

-

After an overnight fast, subjects would receive a single oral dose of levocloperastine.

-

Serial blood samples would be collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma would be separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

4. Bioanalytical Method:

-

The concentration of levocloperastine in plasma samples would be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Method Validation: The bioanalytical method would be validated according to international guidelines (e.g., ICH M10), assessing for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term, and stock solution stability).

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data for each subject would be analyzed using non-compartmental and compartmental methods.

-

A two-compartment model with first-order absorption and elimination would be fitted to the data to estimate the pharmacokinetic parameters, including the micro-constants (Kₐ, K₁₂, K₂₁, Kₑ).

Mandatory Visualizations

Two-Compartment Pharmacokinetic Model of Levocloperastine

Caption: Schematic of the two-compartment model for Levocloperastine.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Generalized experimental workflow for a crossover pharmacokinetic study.

Logical Relationship of ADME Processes

Caption: The sequential relationship of ADME processes for Levocloperastine.

Conclusion

The pharmacokinetics of levocloperastine are well-characterized by a two-compartment model with first-order absorption. This model provides a robust framework for understanding the disposition of the drug in the body, which is essential for its rational use in clinical practice. The provided quantitative data and conceptual workflows serve as a valuable resource for researchers and professionals in the field of drug development. Further research to elucidate the specific micro-constants of the two-compartment model would allow for more refined pharmacokinetic modeling and simulation, ultimately contributing to a more precise and personalized approach to antitussive therapy with levocloperastine.

References

- 1. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents. | Semantic Scholar [semanticscholar.org]

- 3. aesculapius.it [aesculapius.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medscape.com [medscape.com]

Non-Opioid Central Activity of Levocloperastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine, the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a dual mechanism of action, acting both centrally on the bulbar cough center and peripherally.[1][2][3] This technical guide provides an in-depth exploration of the non-opioid central activity of levocloperastine, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its action. While specific quantitative binding data for levocloperastine remains limited in publicly available literature, this guide synthesizes the known information regarding its racemate, cloperastine, to provide a comprehensive overview for research and drug development professionals.

Core Central Mechanism of Action

The primary central antitussive effect of levocloperastine is attributed to its action on the bulbar cough center in the brainstem.[1][2] A key molecular mechanism, extrapolated from studies on its racemate cloperastine, involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to an enhancement of GABAergic neurotransmission.[4][5]

Inhibition of GIRK Channels

Cloperastine has been shown to inhibit GIRK channel activity with an IC50 of 1 μM in human embryonic kidney (HEK) cells.[4][6] GIRK channels are crucial for mediating the inhibitory effects of various neurotransmitters.[7][8] By inhibiting these channels, cloperastine reduces the hyperpolarizing potassium current, leading to a state of increased neuronal excitability in specific contexts.

Enhancement of GABAergic Neurotransmission

The inhibition of presynaptic GIRK channels by cloperastine is proposed to enhance the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] This is supported by findings where the inhibitory effect of cloperastine on neuronal firing activity was reversed by the GABA-A receptor antagonist bicuculline.[4] Furthermore, cloperastine increased GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) in locus coeruleus cells, an effect blocked by the GABA-B receptor antagonist phaclofen.[4] This suggests a mechanism involving the modulation of GABA-B autoreceptors.

Quantitative Data

Quantitative data on the receptor binding profile of levocloperastine is not extensively available. However, data for its racemate, cloperastine, provides valuable insights.

| Target | Ligand | Parameter | Value | Assay/System |

| GIRK Channels | Cloperastine | IC50 | 1 µM | GIRK currents expressed in HEK cells[4][6] |

| Histamine H1 Receptor | Cloperastine | Ki | 3.8 nM | Ligand displacement assay[9] |

| Sigma-1 Receptor | Cloperastine | Ki | 20 nM | Ligand displacement assay[9] |

| Histamine H3 Receptor | Cloperastine | Ki | 2,148 nM | Ligand displacement assay[9] |

| Sigma-2 Receptor | Cloperastine | Ki | 900 nM | Ligand displacement assay[9] |

Signaling Pathways

The central antitussive action of levocloperastine, based on data from cloperastine, can be conceptualized through the following signaling pathway.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp for GIRK Channel Inhibition

This protocol is adapted from studies on cloperastine's effect on GIRK channels.[4]

Objective: To measure the inhibitory effect of levocloperastine on GIRK channel currents.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the GIRK channel subunits of interest.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH).

Procedure:

-

Culture HEK293 cells expressing GIRK channels on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit GIRK channel currents.

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with varying concentrations of levocloperastine dissolved in the external solution.

-

Record currents at each concentration after allowing for equilibration.

-

Analyze the data to determine the concentration-dependent inhibition of the GIRK current and calculate the IC50 value.

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

Objective: To determine the antitussive efficacy (ED50) of levocloperastine.

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

Apparatus: A whole-body plethysmograph chamber connected to a nebulizer and a microphone to record cough sounds.

Procedure:

-

Acclimatize guinea pigs to the plethysmograph chamber.

-

Expose the animals to an aerosol of 0.3 M citric acid for 10 minutes to induce coughing and record the number of coughs as a baseline.

-

Administer levocloperastine orally or intraperitoneally at various doses to different groups of animals.

-

After a set pretreatment time (e.g., 60 minutes), re-expose the animals to the citric acid aerosol for 10 minutes.

-

Record the number of coughs for each animal.

-

Calculate the percentage inhibition of cough for each dose group compared to a vehicle-treated control group.

-

Determine the ED50 value (the dose that produces 50% inhibition of the cough reflex) using a dose-response curve.

Conclusion

The central non-opioid antitussive activity of levocloperastine is complex and involves multiple targets. The available evidence, primarily from studies on its racemate cloperastine, strongly suggests that inhibition of GIRK channels and subsequent enhancement of GABAergic neurotransmission in the brainstem are key mechanisms. Further research is warranted to fully elucidate the specific receptor binding profile of levocloperastine and to delineate the precise downstream signaling cascades responsible for its therapeutic effect. The experimental protocols outlined in this guide provide a framework for future investigations into the central pharmacology of this and other non-opioid antitussive agents.

References

- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. G protein-coupled inwardly rectifying K+ channels (GIRKs) mediate postsynaptic but not presynaptic transmitter actions in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [논문]The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release [scienceon.kisti.re.kr]

- 7. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Review of Levocloperastine's Antitussive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine is a non-opioid antitussive agent with a dual mechanism of action that targets both central and peripheral pathways of the cough reflex. As the levorotatory isomer of cloperastine, it exhibits a favorable efficacy and safety profile compared to other antitussive agents, including codeine and its racemic counterpart, DL-cloperastine. This technical guide provides a comprehensive review of the antitussive properties of Levocloperastine, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel antitussive therapies.

Introduction

Cough is a critical physiological defense mechanism, but it can also become a persistent and debilitating symptom of various respiratory and non-respiratory conditions. Levocloperastine has emerged as an effective and well-tolerated option for the symptomatic treatment of non-productive cough.[1][2][3][4] Its unique dual mechanism of action, which combines a central effect on the bulbar cough center with peripheral modulation of tracheobronchial receptors, contributes to its clinical efficacy.[1][2][3][5] This guide delves into the technical details of Levocloperastine's antitussive properties, providing a consolidated resource for the scientific community.

Mechanism of Action

Levocloperastine's antitussive effect is attributed to its dual action on both the central and peripheral nervous systems.[1][3][5]

Central Mechanism of Action

Levocloperastine acts on the central nervous system by inhibiting the bulbar cough center, located in the medulla oblongata.[3][6] This central action is believed to be highly selective, which may explain the low incidence of central nervous system side effects like sedation that are commonly associated with other centrally acting antitussives.[3][6] The precise molecular targets within the nucleus tractus solitarius (NTS), the primary site for the termination of vagal afferent nerves that initiate the cough reflex, are still under investigation.[7][8][9][10][11][12] However, it is hypothesized that Levocloperastine modulates a central "gating mechanism" that controls the excitability of the brainstem cough pattern generator.[13]

Peripheral Mechanism of Action

Peripherally, Levocloperastine exerts its effects on the sensory afferent nerves in the tracheobronchial tree.[1][5][14] This action is multifaceted and includes:

-

Inhibition of Vagal Afferent Nerves: The cough reflex is initiated by the stimulation of vagal afferent nerves, including myelinated Aδ-fibers and non-myelinated C-fibers.[7][8] Levocloperastine is thought to inhibit the activity of these nerve fibers, thereby reducing the transmission of cough-inducing signals to the brainstem.[14]

-

Antihistaminic and Antiserotonergic Properties: Levocloperastine exhibits antihistaminic (H1 receptor antagonist) and antiserotonergic activity.[6] Histamine and serotonin are inflammatory mediators that can sensitize airway sensory nerves and contribute to bronchoconstriction, both of which can trigger or exacerbate cough. By blocking the action of these mediators, Levocloperastine can reduce airway hypersensitivity.[6][15]

The following diagram illustrates the proposed dual mechanism of action of Levocloperastine.

Caption: Dual mechanism of action of Levocloperastine.

Quantitative Efficacy Data

A substantial body of clinical evidence supports the antitussive efficacy of Levocloperastine. Ten controlled clinical trials involving a total of 794 subjects have demonstrated its effectiveness in both adult and pediatric populations for cough associated with various respiratory disorders.[3]

Clinical Trial Data

The following tables summarize the key quantitative findings from comparative clinical trials.

Table 1: Levocloperastine vs. Levodropropizine in Pediatric Patients

| Parameter | Levocloperastine | Levodropropizine | Reference |

| Patients with Symptom Improvement (Day 1) | 95% | 78% | [16] |

| Patients with Reduced Cough Intensity (Day 1) | 77% | - | [17] |

| Patients with Reduced Cough Frequency (Day 2) | 88% | - | [17] |

| Patients with Decreased Irritability (Day 2) | 92% | - | [17] |

Table 2: Levocloperastine vs. Codeine in Adult Patients

| Parameter | Levocloperastine | Codeine | Reference |

| Number of Patients | 180 (in two studies) | 180 (in two studies) | [16] |

| Efficacy | At least as effective as codeine | - | [16] |

| Patients with Reduced Cough Intensity (Day 2) | 90% | Smaller reductions (not statistically significant) | [18] |

| Patients with Reduced Cough Frequency (Day 2) | 87% | Smaller reductions (not statistically significant) | [18] |

| Investigator's Efficacy Judgment (Good/Very Good) | 90% | 80% | [18] |

Table 3: Levocloperastine vs. DL-cloperastine in Adult Patients

| Parameter | Levocloperastine | DL-cloperastine | Reference |

| Number of Patients | 120 | 120 | [16] |

| Onset of Beneficial Effects | On average 3 days before DL-cloperastine | - | [18] |

| Significant Reduction in Cough Intensity & Frequency | After 1 day of treatment | - | [18] |

Preclinical Data

Preclinical studies in animal models have provided quantitative measures of Levocloperastine's antitussive potency.

Table 4: Preclinical Efficacy in Guinea Pig Cough Models

| Cough Induction Model | Levocloperastine ED50 (mg/kg) | Codeine ED50 (mg/kg) | Reference |

| Citric Acid-induced Cough | 2.6 | 3.6 | [6] |

| Ammonia Vapor-induced Cough | 2.9 | 3.1 | [6] |

Pharmacokinetic Properties

The pharmacokinetic profile of Levocloperastine has been characterized in both animal and human studies.

Table 5: Key Pharmacokinetic Parameters of Levocloperastine in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 90 - 120 minutes | [1] |

| Oral Bioavailability | >40% | [1] |

| Volume of Distribution (Vd) | 80 L/kg (intravenous), 150 L/kg (oral) | [1] |

| Protein Binding | >97% | [1] |

| Elimination | Primarily in feces (two-thirds) and urine (one-third) as metabolites | [1] |

Experimental Protocols

The evaluation of Levocloperastine's antitussive properties has relied on a variety of established in vivo and in vitro experimental models.

In Vivo Models

This is a widely used and reliable model for screening antitussive drugs.

-

Objective: To assess the ability of a test compound to inhibit cough induced by a chemical irritant.

-

Animals: Male Hartley guinea pigs are commonly used.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph chamber for acclimatization.

-

A baseline cough response is established by exposing the animals to an aerosol of citric acid (e.g., 0.4 M solution) for a defined period (e.g., 10 minutes).

-

The test compound (Levocloperastine) or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

-

After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is recorded and compared between the treated and control groups.

-

-

Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that produces 50% inhibition of the cough response) is calculated.

The following diagram illustrates the workflow for the citric acid-induced cough model.

Caption: Workflow of the citric acid-induced cough model.

This model utilizes another chemical irritant to induce coughing in a different rodent species.

-

Objective: To evaluate the antitussive effect of a test compound against SO2-induced cough.

-

Animals: Albino mice are typically used.

-

Procedure:

-

Mice are individually placed in a sealed desiccator.

-

SO2 gas is generated within the desiccator by a chemical reaction (e.g., sodium hydrogen sulfite and sulfuric acid).

-

The mice are exposed to the SO2 for a short period (e.g., 45 seconds).[19]

-

The number of coughs is counted for a defined observation period (e.g., 5 minutes) after exposure.[19]

-

The test compound (Levocloperastine) or vehicle is administered prior to SO2 exposure.

-

The cough frequency in the treated group is compared to the control group.

-

-

Data Analysis: The percentage of cough inhibition is calculated for each dose of the test compound.[18]

In Vitro Models

This in vitro assay is used to assess the spasmolytic and antihistaminic properties of a compound.

-

Objective: To determine the effect of a test compound on smooth muscle contraction in isolated tracheal tissue.

-

Tissue: Tracheal rings are isolated from guinea pigs.

-

Procedure:

-

The tracheal rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture.

-

The baseline tension of the tracheal smooth muscle is recorded.

-

A contractile agent, such as histamine, is added to the bath to induce muscle contraction.

-

The test compound (Levocloperastine) is then added to the bath at various concentrations.

-

The ability of the compound to relax the pre-contracted tracheal muscle is measured.

-

-

Data Analysis: The concentration-response curve for the relaxant effect of the test compound is generated, and the EC50 (the concentration that produces 50% of the maximal relaxation) is determined.

The following diagram illustrates the general principle of an in vitro assay for evaluating drug efficacy.

Caption: General workflow for an in vitro drug efficacy assay.

Signaling Pathways

The peripheral antitussive effects of Levocloperastine are mediated through its interaction with histamine and serotonin signaling pathways.

Histamine H1 Receptor Signaling

Levocloperastine acts as an antagonist at H1 histamine receptors. The binding affinity of Levocloperastine for H1 receptors contributes to its ability to counteract histamine-induced bronchoconstriction and sensory nerve activation.

Serotonin Receptor Signaling

Levocloperastine also exhibits antiserotonergic properties. By blocking serotonin receptors in the airways, it can mitigate the sensitizing effects of serotonin on cough receptors.

The following diagram depicts a simplified representation of the signaling pathways potentially modulated by Levocloperastine's peripheral actions.

Caption: Peripheral receptor signaling pathways.

Conclusion

Levocloperastine is a well-characterized antitussive agent with a robust body of evidence supporting its efficacy and safety. Its dual mechanism of action, targeting both central and peripheral components of the cough reflex, provides a comprehensive approach to cough suppression. The quantitative data from clinical trials consistently demonstrate its superiority or non-inferiority to standard antitussive therapies, often with a faster onset of action and a more favorable side effect profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antitussive drugs. For researchers and drug development professionals, Levocloperastine serves as an important benchmark and a valuable tool for understanding the complex neuropharmacology of the cough reflex.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Use of Levocloperastine as an Antitussive Agent [medscape.com]

- 3. aesculapius.it [aesculapius.it]

- 4. Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. medscape.com [medscape.com]

- 7. Peripheral Neural Circuitry in Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brainstem opioid peptidergic neurons regulate cough reflexes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flore.unifi.it [flore.unifi.it]

- 11. Nucleus tractus solitarius lesions block the behavioral actions of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroanatomy, Nucleus Solitarius - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Targeting C-fibers for Peripheral Acting Anti-tussive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. medscape.com [medscape.com]

- 16. aesculapius.it [aesculapius.it]

- 17. researchgate.net [researchgate.net]

- 18. phcogres.com [phcogres.com]

- 19. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Levocloperastine in Bulk Drug

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of Levocloperastine in bulk drug substance. The protocols outlined below include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and a proposed Non-Aqueous Titrimetric method. Each section contains a detailed experimental protocol, a summary of quantitative data for easy comparison, and a workflow diagram.

UV-Visible Spectrophotometry

Application Note: This spectrophotometric method is a simple, rapid, and cost-effective technique for the quantification of Levocloperastine fendizoate. The method is based on the measurement of the absorbance of the drug in the ultraviolet region. It is suitable for routine quality control analysis.

Experimental Protocol

1.1. Principle: Levocloperastine fendizoate exhibits a distinct absorption maximum (λmax) in the UV spectrum, and the absorbance at this wavelength is directly proportional to its concentration, following the Beer-Lambert law.

1.2. Reagents and Materials:

-

Levocloperastine fendizoate reference standard

-

Methanol (AR grade)

-

Sodium Hydroxide (NaOH), 0.1N solution

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

UV-Visible Spectrophotometer

1.3. Instrumentation:

-

A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ±0.5 nm, equipped with 1 cm matched quartz cells.

1.4. Preparation of Standard Stock Solution:

-

Accurately weigh about 25 mg of Levocloperastine fendizoate reference standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and make up the volume with methanol to obtain a concentration of 0.5 mg/mL (500 µg/mL).

1.5. Preparation of Working Standard Solutions:

-

Pipette 5.0 mL of the standard stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with 0.1N NaOH to get a solution of 50 µg/mL.

-

From this solution, prepare a series of dilutions in 10 mL volumetric flasks using 0.1N NaOH to obtain concentrations ranging from 2 to 10 µg/mL.[1]

1.6. Analytical Procedure:

-

Set the spectrophotometer to scan the wavelength range of 200-400 nm.

-

Use 0.1N NaOH as a blank.

-

Scan a working standard solution (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax). The λmax for Levocloperastine fendizoate is approximately 350 nm.[1]

-

Measure the absorbance of all the prepared working standard solutions at 350 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the concentration of the bulk drug sample by measuring its absorbance and interpolating the concentration from the calibration curve.

1.7. Sample Preparation (from Bulk Drug):

-

Prepare a stock solution of the Levocloperastine bulk drug in methanol at a concentration of 0.5 mg/mL.

-

Dilute this stock solution with 0.1N NaOH to a concentration within the calibration range (e.g., 6 µg/mL).

-

Measure the absorbance and calculate the concentration.

Workflow Diagram: UV-Visible Spectrophotometry

Caption: Workflow for Levocloperastine quantification by UV-Vis Spectrophotometry.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: RP-HPLC is a highly specific, sensitive, and accurate method for the quantification of Levocloperastine. It is capable of separating Levocloperastine from potential impurities and degradation products, making it a stability-indicating method. This method is suitable for quality control and regulatory submissions.

Experimental Protocol

2.1. Principle: The method separates Levocloperastine from other components on a C18 stationary phase using a suitable mobile phase. The analyte is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of the drug.

2.2. Reagents and Materials:

-

Levocloperastine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

2.3. Instrumentation and Chromatographic Conditions:

-

Instrument: HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 (250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of buffer (pH 3.5) and acetonitrile in a 50:50 ratio. The buffer can be prepared using potassium dihydrogen phosphate and the pH adjusted with orthophosphoric acid.[2] An alternative mobile phase is a 10mM buffer (pH 6.5) and acetonitrile (50:50, v/v).[3]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 20 µL.

2.4. Preparation of Mobile Phase:

-

Prepare the buffer solution as required.

-

Mix the buffer and acetonitrile in the specified ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2.5. Preparation of Standard Stock Solution:

-

Accurately weigh about 25 mg of Levocloperastine reference standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.

2.6. Preparation of Working Standard Solutions:

-

Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations in the desired linearity range (e.g., 10-30 µg/mL for Levocloperastine fendizoate).[3]

2.7. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions in triplicate.

-

Plot a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area for Levocloperastine.

-

Calculate the concentration of Levocloperastine in the sample from the calibration curve. The retention time for Levocloperastine is expected to be around 5.4 minutes under the conditions described with a pH 3.5 buffer[2] or around 3.17 minutes with a pH 3.5 buffer and methanol as the organic modifier.[4]

2.8. Sample Preparation (from Bulk Drug):

-

Accurately weigh the bulk drug sample to prepare a stock solution of a known concentration (e.g., 500 µg/mL) in the mobile phase.

-

Dilute this solution with the mobile phase to fall within the concentration range of the calibration curve.

-

Filter the solution through a 0.45 µm filter before injection.

Workflow Diagram: RP-HPLC Method

Caption: Workflow for Levocloperastine quantification by RP-HPLC.

Non-Aqueous Acid-Base Titration (Proposed Method)

Application Note: This method is proposed for the assay of Levocloperastine bulk drug based on its basic properties. Levocloperastine, a tertiary amine, is a weak base that can be accurately quantified in a non-aqueous medium to provide a sharp endpoint. This titrimetric method is simple, requires basic laboratory equipment, and is suitable for the assay of the bulk drug substance.

Experimental Protocol

3.1. Principle: Levocloperastine, acting as a weak base, is dissolved in a suitable non-aqueous solvent (glacial acetic acid) which enhances its basicity. It is then titrated with a strong acid (perchloric acid) in a non-aqueous medium. The endpoint is determined potentiometrically or by using a visual indicator.

3.2. Reagents and Materials:

-

Levocloperastine bulk drug

-